molecular formula C15H17NO2S B5697690 N-benzyl-N-(4-methylphenyl)methanesulfonamide

N-benzyl-N-(4-methylphenyl)methanesulfonamide

Cat. No. B5697690
M. Wt: 275.4 g/mol
InChI Key: IHAKFNGOJMZLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4-methylphenyl)methanesulfonamide, also known as Benzosulfimide, is a chemical compound with the molecular formula C15H17NO2S. It is a white crystalline solid and belongs to the class of sulfonamide compounds. Benzosulfimide has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of benzosulfimide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, benzosulfimide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(4-methylphenyl)methanesulfonamidede has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. In addition, benzosulfimide has been shown to exhibit anti-tumor activity, which makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4-methylphenyl)methanesulfonamidede has several advantages as a chemical compound for use in laboratory experiments. It is readily available and relatively easy to synthesize, which makes it a convenient compound to work with. It also exhibits a wide range of pharmacological activities, which makes it a useful tool for investigating various biological processes. However, there are also some limitations associated with the use of benzosulfimide in laboratory experiments. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on benzosulfimide. One area of interest is the development of novel drugs based on the benzosulfimide scaffold for the treatment of various diseases. Another area of interest is the investigation of the underlying mechanisms of action of benzosulfimide, which could lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of benzosulfimide in the field of nanotechnology, where it could be used as a building block for the synthesis of novel materials.

Synthesis Methods

N-benzyl-N-(4-methylphenyl)methanesulfonamidede can be synthesized by the reaction of N-benzyl-4-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution reaction to yield the final product.

Scientific Research Applications

N-benzyl-N-(4-methylphenyl)methanesulfonamidede has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In recent years, benzosulfimide has also been investigated for its potential use as a scaffold for the development of novel drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-benzyl-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)16(19(2,17)18)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAKFNGOJMZLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.